Perfluoroheptanoyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIFBQWTSCGUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13COF, C7F14O | |
| Record name | Perfluoroheptanoyl fluoride | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059918 | |
| Record name | Perfluoroheptanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-84-8 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroheptanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecafluoroheptanoyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Tridecafluoroheptanoyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93DKT793PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Formation Pathways of Perfluoroheptanoyl Fluoride
De Novo Synthesis Approaches in Organic Chemistry
De novo synthesis in organic chemistry provides direct routes to perfluoroheptanoyl fluoride (B91410) from its corresponding carboxylic acid, perfluoroheptanoic acid, or its analogues. These methods often involve the use of specialized reagents to facilitate the conversion of the carboxylic acid group to an acyl fluoride.
Direct deoxyfluorination is a prominent method for converting carboxylic acids into acyl fluorides. organic-chemistry.org This process involves the replacement of the hydroxyl group of the carboxylic acid with a fluorine atom. researchgate.net For perfluoroheptanoic acid, this transformation yields perfluoroheptanoyl fluoride. A variety of deoxyfluorinating reagents have been developed to carry out this conversion under mild conditions. organic-chemistry.orgresearchgate.netnih.gov The reaction is valued for its directness, often avoiding the need for intermediate functional group manipulations. researchgate.net
Recent advancements have introduced bench-stable solid reagents that can efficiently transform both aliphatic and aromatic carboxylic acids into their corresponding acyl fluorides at room temperature. organic-chemistry.org These methods often feature high functional group tolerance and straightforward product purification. nih.govorganic-chemistry.org
Table 1: Comparison of Deoxyfluorination Reagents for Acyl Fluoride Synthesis
| Reagent Class | Examples | Typical Conditions | Advantages |
|---|---|---|---|
| Sulfur-Based | DAST, Deoxo-Fluor®, XtalFluor-E® | Mild, often room temperature | High efficiency, good functional group tolerance researchgate.netorganic-chemistry.org |
| Phosphine-Based | PPh3/NBS/Fluoride Source | Mild conditions | Utilizes commodity chemicals, scalable nih.gov |
| Solid Reagents | (Me4N)SCF3, CpFluor | Room temperature, neutral conditions | Bench-stable, easy product purification organic-chemistry.orgorganic-chemistry.orgnih.gov |
| Other | Cyanuric fluoride, Pentafluoropyridine | Varies | Effective for specific substrates researchgate.net |
The development of specialized fluorinating agents has been crucial for the efficient synthesis of acyl fluorides from carboxylic acids. tcichemicals.comnih.gov These reagents are broadly classified as nucleophilic or electrophilic. tcichemicals.comalfa-chemistry.com For the conversion of carboxylic acids to acyl fluorides, nucleophilic deoxyfluorinating agents are typically employed. tcichemicals.comtcichemicals.com
Reagents such as (diethylamino)sulfur trifluoride (DAST) and its more stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), have proven effective. researchgate.netorganic-chemistry.org Other reagents like XtalFluor-E® and the solid reagent (Me4N)SCF3 have also been successfully used for this transformation, offering advantages in handling and reaction conditions. researchgate.netorganic-chemistry.org The choice of reagent can influence the reaction's scope, efficiency, and compatibility with other functional groups present in the substrate.
The mechanism of direct acyl fluoride formation from carboxylic acids generally involves the activation of the carboxylic acid, followed by nucleophilic attack of a fluoride ion. For instance, when using phosphine-based reagents, an acyloxyphosphonium ion is identified as a key reaction intermediate. nih.gov
In some cases, two distinct pathways for acyl fluoride generation can operate simultaneously. For example, with certain trifluoromethylthio-containing reagents, one pathway involves the direct addition/elimination of fluoride ions. A second pathway can proceed through the formation of an intermediate like thiocarbonyl difluoride, which then reacts with the carboxylic acid to form a thioic anhydride (B1165640) species. Subsequent reaction with a fluoride ion leads to the acyl fluoride product. nih.gov This dual-pathway mechanism can allow for the use of substoichiometric amounts of the fluorinating reagent. nih.gov
Formation via Electrochemical Fluorination (ECF) Processes
Electrochemical fluorination (ECF) is a significant industrial method for producing perfluorinated compounds, including this compound. wikipedia.orgtaylorandfrancis.com This process, also known as the Simons process, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. wikipedia.org For the synthesis of this compound, the corresponding heptanoyl chloride or fluoride would be the starting material. The process replaces all carbon-hydrogen bonds with carbon-fluorine bonds and converts the acyl halide to a perfluoroacyl fluoride. wikipedia.org
The efficiency and outcome of the ECF process are highly dependent on several parameters. Key variables include cell voltage, current density, temperature, and the concentration of the substrate in hydrogen fluoride. The cell potential is typically maintained around 5–6 volts. wikipedia.org The anode material, commonly nickel, plays a crucial role in the fluorination process.
The electrochemical treatment of perfluorinated carboxylic acids like perfluorooctanoic acid (PFOA) has been studied, demonstrating that factors such as current density influence the rate of decomposition. nih.gov While these studies focus on degradation, the principles of electrochemical interaction with perfluorinated chains are relevant to the synthesis process.
Table 2: Key Parameters in the Electrochemical Fluorination (Simons Process)
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Cell Potential | 5–6 V | Drives the electrochemical reaction wikipedia.org |
| Anode Material | Nickel-plated | Catalyzes the fluorination process wikipedia.org |
| Electrolyte | Anhydrous Hydrogen Fluoride (HF) | Serves as both solvent and fluorine source wikipedia.org |
| Substrate | Hydrocarbon carboxylic acid derivative | Precursor for the perfluorinated product |
A distinct characteristic of the ECF process is the production of a mixture of structural isomers. nih.govnih.gov The free-radical nature of the process can lead to rearrangements and fragmentation of the carbon chain, resulting in both linear and branched perfluorinated products. nih.gov For instance, the ECF production of PFOA yields approximately 78% linear and 22% branched isomers. dioxin20xx.org A similar distribution of linear and branched isomers would be expected for this compound produced via ECF.
This isomer distribution is a key signature of ECF-derived products and can be used to trace their origins in environmental samples. publish.csiro.au The presence of multiple branched isomers is a strong indicator of an ECF source. nih.gov The final product purity depends on the starting material and the precise control of the ECF parameters, with subsequent purification steps often necessary to isolate the desired linear isomer.
Emergence as a Product of Thermal Degradation
The thermal treatment of per- and polyfluoroalkyl substances (PFAS) is a recognized method for their decomposition. However, the process can lead to the formation of various products of incomplete destruction, including this compound.
Investigations into the thermal decomposition of PFOA under oxidative conditions have been conducted to understand the mechanisms and products of its breakdown at elevated temperatures. Research has shown that in the presence of air (O2), PFOA decomposes into several products, including perfluorohept-1-ene (C7F14) and this compound (C7F14O), alongside mineralized products like hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2). nih.gov The decomposition of PFOA under an inert nitrogen atmosphere has been observed to begin at temperatures above 450 °C, yielding products such as hydrofluoric acid, carbon dioxide, and a perfluoro-1-heptene species. semanticscholar.org Theoretical studies using quantum chemistry have further elucidated the decomposition mechanisms of straight-chain PFCAs, suggesting that the process involves the elimination of HF from the acid head group, leading to the formation of short-lived intermediates. rsc.org
The thermal decomposition of PFOA is influenced by various factors, including the presence of other substances. For instance, on a quartz surface, PFOA primarily decomposes into perfluoro-1-heptene and perfluoro-2-heptene. nih.gov However, in the presence of water vapor, perfluorinated acyl fluorides are known to hydrolyze to PFCAs, indicating a pathway for the complete mineralization of PFCAs through repeated cycles of decomposition and hydrolysis. rsc.org
This compound has been identified as a key product in the thermal oxidative decomposition of PFOA. nih.gov Studies have shown that at temperatures ranging from 400 to 1000 °C in the presence of air, PFOA breaks down to form this compound. nih.gov However, at temperatures exceeding 800 °C, this compound is no longer detected, suggesting its further decomposition at higher temperatures. nih.gov
Theoretical models support the formation of perfluorinated acyl fluorides, such as this compound, as intermediates. The proposed mechanism involves the formation of a perfluorinated α-lactone, which is a short-lived intermediate that readily degrades into a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the perfluorinated chain by one carbon atom. rsc.org This pathway from perfluorocarboxylic acids to ketenes via acyl fluorides is considered a key reaction in the thermal degradation process. researchgate.net
Table 1: Thermal Decomposition Products of PFOA
| Precursor | Conditions | Key Products | Reference |
|---|---|---|---|
| Perfluorooctanoic Acid (PFOA) | Oxidative (Air), 400-800 °C | Perfluorohept-1-ene, This compound , HF, CO, CO2 | nih.gov |
| Perfluorooctanoic Acid (PFOA) | Inert (Nitrogen), >450 °C | Hydrofluoric Acid, Carbon Dioxide, Perfluoro-1-heptene | semanticscholar.org |
Role as an Intermediate in Environmental and Controlled Degradation Reactions
This compound also plays a role as a transient intermediate in degradation reactions occurring in environmental media and engineered systems designed for PFAS remediation.
Electrochemical oxidation is a promising technology for the degradation of PFCAs. The process involves the transfer of electrons from the PFCA molecule to an anode, leading to its decomposition. nih.gov During the electrochemical degradation of PFOA, the formation of shorter-chain PFCAs is a common observation, indicating a stepwise chain-shortening mechanism. nih.govgdut.edu.cn
One of the proposed degradation routes involves the formation of an acyl fluoride intermediate. For example, the elimination of hydrogen fluoride (HF) from a C7F15OH species can produce the acyl fluoride C6F13COF. This acyl fluoride subsequently reacts with water through hydrolysis to yield perfluoroheptanoic acid (PFHpA), a PFCA with one less carbon than PFOA. nih.gov This mechanism highlights the role of acyl fluorides as intermediates in the transformation of one PFCA to another with a shorter chain length.
The degradation of PFCAs, whether through thermal or electrochemical means, often proceeds through a sequence of defluorination and chain-shortening steps. gdut.edu.cn this compound is a transient intermediate in this process, representing the product of the initial degradation step of PFOA before it is further transformed.
The decarboxylation-hydroxylation-elimination-hydrolysis (DHEH) mechanism is one of the key pathways described for PFCA degradation. gdut.edu.cn In this mechanism, the initial decarboxylation of PFOA leads to the formation of a perfluoroheptyl radical, which can then undergo reactions leading to the formation of shorter-chain PFCAs. The formation of an acyl fluoride is a critical step in some of these pathways, facilitating the removal of a CF2 unit and the subsequent formation of a shorter-chain carboxylic acid. nih.gov The repeated cycles of carboxylic acid decomposition followed by acyl fluoride hydrolysis provide a mechanism for the progressive mineralization of PFCAs. rsc.org
Table 2: Role of Acyl Fluorides in PFCA Degradation
| Degradation Method | Mechanism | Intermediate | End Product of Step | Reference |
|---|---|---|---|---|
| Electrochemical Oxidation | Elimination of HF from C7F15OH | C6F13COF (Acyl Fluoride) | C6F13COOH (Perfluoroheptanoic Acid) | nih.gov |
Reaction Mechanisms and Chemical Transformations of Perfluoroheptanoyl Fluoride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of perfluoroheptanoyl fluoride (B91410). The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the fluoride ion, which is a good leaving group, to yield the substituted product. The high reactivity of perfluoroheptanoyl fluoride in these reactions allows for the synthesis of a range of derivatives under relatively mild conditions.
Formation of Esters, Amides, and Anhydrides via Selective Acylation
This compound is a potent acylating agent for the synthesis of esters, amides, and anhydrides.
Esters: The reaction of this compound with alcohols or phenols yields perfluoroheptanoic acid esters. This reaction typically proceeds readily, often without the need for a catalyst, due to the high electrophilicity of the acyl fluoride. The general reaction is as follows:
C6F13COF + R-OH → C6F13COOR + HF
This method is particularly useful for the synthesis of esters from sensitive or sterically hindered alcohols where traditional Fischer esterification might be less effective. A patent describing the synthesis of perfluorinated esters mentions the reaction of perfluoroacyl fluorides with alkali metal perfluoroalkoxides as a viable route. google.com Another patented process outlines the preparation of perfluoropolyether esters from perfluoropolyether acyl fluorides and alcohols in the presence of a fluoride salt. google.com
Amides: Similarly, this compound reacts exothermically with primary and secondary amines to form the corresponding N-substituted perfluoroheptanamides. Ammonia can also be used to produce the primary amide.
C6F13COF + R2NH → C6F13CONR2 + HF
The in-situ formation of acyl fluorides from carboxylic acids, followed by reaction with amines, is a common strategy for amide bond formation, especially in cases involving sterically hindered or electronically deactivated coupling partners. rsc.orgntd-network.org This highlights the utility of acyl fluorides like this compound as activated intermediates in amide synthesis. Germanium amides have also been shown to convert acid fluorides directly to amides. rsc.org
Anhydrides: Perfluoroheptanoic anhydride (B1165640) can be synthesized from this compound, although specific methods directly utilizing this starting material are not extensively detailed in readily available literature. Generally, the synthesis of mixed anhydrides can be achieved by reacting a carboxylic acid with a more reactive acid derivative, such as an acyl fluoride. Symmetrical perfluorinated anhydrides are important reagents in their own right for various chemical transformations. ccspublishing.org.cn
A summary of these selective acylation reactions is presented in the table below.
| Nucleophile | Product Class | General Reaction |
| Alcohol (R-OH) | Ester | C6F13COF + R-OH → C6F13COOR + HF |
| Amine (R2NH) | Amide | C6F13COF + R2NH → C6F13CONR2 + HF |
| Carboxylate (RCOO⁻) | Anhydride | C6F13COF + RCOO⁻ → C6F13COOCOR + F⁻ |
Comparative Reactivity and Selectivity with Diverse Nucleophiles
The reactivity of this compound is significantly higher than that of its non-fluorinated counterpart, heptanoyl fluoride, and also greater than other acyl halides such as perfluoroheptanoyl chloride. This enhanced reactivity is attributed to the strong inductive effect of the perfluoroalkyl chain, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Anionic Nucleophiles > Neutral Nucleophiles
For instance, alkoxides (RO⁻) and phenoxides (ArO⁻) will react more rapidly than their corresponding alcohols (ROH) and phenols (ArOH). Similarly, amides (R2N⁻) are more reactive than amines (R2NH).
The selectivity of this compound in competitive reactions depends on the relative nucleophilicity of the competing species. In a mixture of an alcohol and an amine, for example, the amine will preferentially react to form the amide due to its higher nucleophilicity.
The choice of reaction conditions, such as solvent and temperature, can also influence the selectivity of these reactions. researchgate.netsioc.ac.cn
Stereochemical Integrity in Acylation Reactions Mediated by this compound
A significant advantage of using acyl fluorides, including by extension this compound, in acylation reactions is the general preservation of stereochemical integrity. When reacting with chiral alcohols or amines, the stereocenter in the nucleophile is typically not affected during the reaction. This is because the reaction occurs at the acyl carbon of the fluoride, and the mechanism does not involve the chiral center of the nucleophile.
For instance, the acylation of a chiral secondary alcohol with this compound is expected to proceed with retention of configuration at the alcohol's stereocenter:
C6F13COF + (R)-R'R''CHOH → (R)-C6F13COOCHR'R'' + HF
This property is of high importance in the synthesis of chiral molecules, such as pharmaceuticals and agrochemicals, where the specific stereochemistry is crucial for biological activity. While specific studies on this compound are lacking, the literature on acyl fluorides, in general, supports their utility in stereoselective synthesis.
Hydrolytic Pathways and Subsequent Product Formation
This compound is susceptible to hydrolysis, a reaction that has significant environmental implications and is also a key step in the production of its corresponding carboxylic acid.
Hydrolysis to Perfluoroheptanoic Acid (PFHA)
In the presence of water, this compound readily hydrolyzes to form perfluoroheptanoic acid (PFHA) and hydrogen fluoride (HF). nih.gov
C6F13COF + H2O → C6F13COOH + HF
This reaction is a standard method for the production of perfluoroalkanoic acids from their corresponding acyl fluorides, which are often the direct products of electrochemical fluorination. The mechanism of this hydrolysis is believed to proceed through a nucleophilic addition-elimination pathway, where a water molecule attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a fluoride ion. scholaris.ca
Kinetic Studies of this compound Hydrolysis
Detailed kinetic studies specifically quantifying the rate of hydrolysis of this compound are not widely available in the public domain. However, based on the general reactivity of acyl fluorides and the strong electron-withdrawing nature of the perfluoroheptyl group, the hydrolysis is expected to be rapid.
The rate of hydrolysis of acyl fluorides is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, the hydrolysis is faster under basic conditions due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻). Acidic conditions can also catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
While specific rate constants for this compound are not documented here, the table below provides a qualitative overview of the factors influencing its hydrolysis rate.
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases with increasing or decreasing pH from neutral | Catalysis by H⁺ (acidic) or presence of stronger nucleophile OH⁻ (basic) |
| Temperature | Increases with increasing temperature | Provides more kinetic energy for molecules to overcome the activation energy barrier |
| Solvent Polarity | Generally increases with increasing polarity | Stabilizes the charged transition state |
Further research is needed to establish the precise kinetics and mechanism of this compound hydrolysis under various environmental and industrial conditions.
Radical-Mediated Reactions and Fluorine Atom Elimination
The inherent strength of the carbon-fluorine bond makes the perfluorinated backbone of this compound exceptionally stable and generally resistant to chemical attack. However, under specific conditions, radical species, particularly hydroxyl radicals, can initiate degradation processes.
Perfluoroalkyl and polyfluoroalkyl substances are known for their resistance to degradation by hydroxyl radicals (•OH) alone. acs.org The high electronegativity of fluorine atoms shields the carbon backbone from electrophilic attack by •OH. nih.gov Consequently, direct oxidation of the perfluorinated chain of this compound by hydroxyl radicals is not a significant degradation pathway under typical environmental conditions. acs.org
It is important to note that the reactivity of the acyl fluoride group (-COF) in this compound could potentially offer a site for radical attack, although this is less studied than the perfluoroalkyl chain. The primary mechanism for the degradation of perfluorinated carboxylic acids (PFCAs), which are structurally similar, often involves the carboxyl group as the initial point of reaction. researchgate.net
The removal of fluorine atoms from the perfluorinated backbone is a critical step in the mineralization of these persistent compounds. For this compound, as with other PFAS, this is an energetically demanding process.
One of the key mechanisms for fluorine removal is not a direct abstraction of a fluorine atom by a radical, but rather the elimination of hydrogen fluoride (HF) from an intermediate species. In the degradation of PFOA, for example, an unstable perfluoroalkyl alcohol intermediate (C₇F₁₅OH) can be formed. This intermediate can then undergo HF elimination to yield a shorter-chain perfluoroacyl fluoride, in this case, this compound's lower homolog, C₆F₁₃COF. mdpi.com This process effectively removes one -CF₂- group from the perfluoroalkyl chain.
Another significant pathway, particularly in thermal degradation processes, involves the initial loss of HF from the carboxylic acid precursor (in the case of PFOA) to form a transient α-lactone. This lactone is unstable and subsequently decomposes to a shorter-chain perfluoroacyl fluoride and carbon monoxide. acs.orgresearchgate.net This mechanism highlights the formation of perfluoroacyl fluorides as central intermediates in the stepwise shortening of the perfluoroalkyl chain.
Direct defluorination can also occur on catalytic surfaces. For instance, on aluminum oxide surfaces, the degradation of PFOA has been shown to involve the stepwise breaking of C-F bonds, leading to the formation of strong Al-F bonds on the surface. acs.org
Participation in Complex Multi-Step Reaction Cascades
This compound is often not the final product but rather a key intermediate in the degradation of larger perfluorinated molecules. Its role in these reaction cascades is pivotal for the transformation and eventual breakdown of these persistent pollutants.
The formation of this compound is intrinsically linked to the generation of hydrogen fluoride. As described in the mechanistic pathways for fluorine removal, the elimination of HF from larger perfluorinated molecules is a common route to the formation of perfluoroacyl fluorides. mdpi.comacs.orgresearchgate.net
During the thermal treatment of PFAS, significant amounts of HF are produced. acs.org The degradation of PFCAs proceeds through the elimination of HF, leading to the formation of perfluoroacyl fluorides. These acyl fluorides can then hydrolyze to form the corresponding PFCAs, which can then undergo another round of HF elimination, effectively shortening the carbon chain. acs.org In this context, the cycle of perfluoroacyl fluoride formation and hydrolysis is a key driver for the continuous desorption or release of HF.
This compound has been identified as a likely intermediate in the degradation of C8 perfluorinated compounds, most notably perfluorooctanoic acid (PFOA). The photochemical and thermal degradation of PFOA has been shown to proceed in a stepwise manner, with the initial product being perfluoroheptanoic acid (PFHpA). mdpi.com
The degradation mechanism of PFOA often involves the loss of the carboxyl group, followed by reactions that lead to the shortening of the perfluoroalkyl chain. One proposed mechanism involves the formation of a C₇F₁₅• radical, which then reacts to form an unstable alcohol, C₇F₁₅OH. This alcohol subsequently eliminates HF to form C₆F₁₃COF, a shorter-chain perfluoroacyl fluoride. mdpi.com By analogy, the degradation of a C8 compound like PFOA would lead to the formation of C₇F₁₅-containing intermediates which could then form this compound (C₆F₁₃COF).
More directly, thermal degradation studies of PFCAs have shown that they decompose to form shorter-chain perfluoroacyl fluorides. acs.org For example, the thermal decomposition of perfluoropentanoic acid (PFPA) results in the formation of heptafluorobutanoyl fluoride (C₃F₇COF). pfascentral.orgelsevierpure.com This provides strong evidence that this compound would be formed during the thermal degradation of PFOA.
The following table summarizes the key intermediates and products in the degradation of PFOA, highlighting the position of perfluoroacyl fluorides in the reaction cascade.
| Precursor | Key Intermediates | Shorter-Chain Products |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅• radical, C₇F₁₅OH, Perfluoro-α-lactone | Perfluoroheptanoic Acid (PFHpA), This compound , Shorter-chain PFCAs |
Computational and Theoretical Investigations of Perfluoroheptanoyl Fluoride
Quantum Chemical Analysis of Reaction Pathways and Energetics
Quantum chemical methods are instrumental in mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction landscape can be constructed. This is particularly valuable for transient species like perfluoroheptanoyl fluoride (B91410), which are challenging to study experimentally.
Theoretical studies have mapped out the potential energy surfaces for reactions involving perfluoroheptanoyl fluoride, primarily in the context of PFOA degradation. One significant pathway involves the formation of this compound, designated as intermediate IM4, from the precursor adduct IM3 (formed from the reaction of perfluoroheptyl radical and OH). This proceeds through a four-membered ring transition state (TS2) and involves the desorption of hydrogen fluoride (HF). nih.gov
However, this direct pathway is characterized by a very high potential energy barrier, making it less favorable. An alternative, more complex but energetically more accessible, route has been identified. This pathway involves the abstraction of a hydrogen atom from IM3 by a hydroxyl radical (OH) to form intermediate IM6, which then eliminates a fluorine atom via transition state TS7 to yield this compound (IM4). The subsequent reaction of this compound with an OH radical to form an adduct (IM5) and then decompose to perfluoroheptanoic acid (P1) has also been mapped. nih.gov
The calculated potential energy barriers provide quantitative insight into the feasibility of these reaction steps.
| Reaction Step | Description | Potential Energy Barrier (kcal·mol⁻¹) |
|---|---|---|
| IM3 → [TS2] → IM4 + HF | Formation of this compound from IM3 via HF desorption. | 53.43 |
| IM3 + OH → [TS6] → IM6 | Formation of intermediate IM6 via hydrogen abstraction by OH. | 6.62 |
| IM6 → [TS7] → IM4 | Formation of this compound from IM6 via fluorine atom removal. | 33.02 |
| IM4 + OH → [TS3] → IM5 | Addition of OH to this compound to form adduct IM5. | - |
| IM5 → [TS4] → P1 | Formation of Perfluoroheptanoic acid (P1) from IM5 via fluorine atom removal. | - |
Note: A dash (-) indicates that the specific barrier value for this step was not provided in the source material.
The quantum chemical analysis highlights several key intermediates in the pathways involving this compound. In the electrochemical degradation of PFOA, the perfluoroheptyl radical (IM2) reacts with OH in a barrierless process to form the adduct IM3. nih.gov This adduct is a crucial precursor to this compound (IM4). An alternative intermediate, IM6, is formed through a low-energy barrier hydrogen abstraction from IM3. nih.gov
The identification of rate-limiting steps is a primary outcome of analyzing the potential energy surface. The formation of this compound (IM4) from the IM3 intermediate via HF desorption has a high potential barrier of 53.43 kcal·mol⁻¹, suggesting this is a challenging and likely slow step. nih.gov An alternative pathway involves the formation of intermediate IM6, which has a much lower barrier of 6.62 kcal·mol⁻¹. However, the subsequent conversion of IM6 to IM4 still faces a significant barrier of 33.02 kcal·mol⁻¹. In contrast, the decomposition of IM6 into a perfluorohexyl radical (IM7) and difluorophosgene has a much lower barrier of 8.32 kcal·mol⁻¹, indicating this is a more thermodynamically favorable pathway than the formation of this compound from IM6. nih.gov This suggests that the formation of this compound itself can be a rate-limiting process, with competing degradation pathways being kinetically preferred under certain conditions.
Kinetic Modeling of Formation and Degradation Processes
Kinetic modeling translates the energetic information from quantum chemical calculations into reaction rates, providing a dynamic view of the chemical system. This allows for predictions of how the concentration of species like this compound will change over time under various conditions.
To accurately compute the reaction kinetics, theoretical studies have employed sophisticated methods like Transition State Theory (TST) and its more refined variant, Canonical Variational Transition State Theory (CVT). nih.gov To account for quantum mechanical effects, a small-curvature tunneling (SCT) correction is often included (CVT/SCT). For elementary reactions that proceed without a clear energy barrier, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is utilized to calculate the rate constants. nih.gov
These computational methods have been applied to the network of reactions involved in PFOA degradation over a temperature range of 200-500 K. The resulting rate constants are often fitted to the Arrhenius equation, k(T) = A exp(-Ea/RT), which describes the temperature dependence of the reaction rate. nih.gov While specific rate constants for every reaction involving this compound are part of a larger, complex model, the calculations confirm that pathways with lower potential energy barriers correspond to higher rate constants. For example, the reaction to form IM6 is significantly faster than the direct formation of IM4 from IM3. nih.gov
The calculated rate constants serve as the fundamental input for kinetic simulations that can predict the transformation and fate of this compound. These models, which combine quantum chemical analysis with kinetic calculations, have been used to analyze the thermal decomposition of PFOA where this compound is an observed product. researcher.liferesearcher.life
Quantitative Structure-Activity Relationship (QSAR) Studies in Degradation Phenomena
Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between the chemical structure of a compound and its reactivity or activity. In the context of degradation, QSAR can help predict the reaction rates and pathways for a series of related compounds without performing exhaustive calculations for each one.
High-Level Thermochemical Calculations and Enthalpies of Formation
The determination of accurate thermochemical data, such as the enthalpy of formation, for perfluorinated compounds like this compound is crucial for understanding their environmental fate and designing effective remediation strategies. First-principles methods, which are based on quantum mechanics, offer a powerful tool for obtaining highly accurate data without reliance on experimental measurements.
Recent research has demonstrated the application of sophisticated computational methods for calculating the enthalpies of formation for a wide range of per- and polyfluoroalkyl substances (PFAS). acs.org For smaller molecules, the ANL0 method, a composite approach, has been utilized. acs.org This method involves geometry optimization and vibrational frequency calculations at the UCCSD(T)/cc-pVTZ level of theory, followed by a series of single-point energy calculations to account for basis set extrapolation, higher-order electron correlation, core-valence interactions, and relativistic effects. acs.org The ANL0 method is recognized for its high accuracy, with an expected uncertainty of 2σ = 2 kJ/mol, which is well within the range of chemical accuracy. acs.org
For larger molecules, including those structurally related to this compound, explicitly correlated coupled-cluster methods, such as UCCSD(T)-F12b/cc-pVTZ-f12, are employed. acs.org These methods provide a good balance between computational cost and accuracy, offering a significant improvement over more conventional approaches. acs.org The combination of these first-principles methods allows for the generation of a comprehensive and highly accurate database of thermochemical properties for perfluorinated compounds. acs.org
Table 1: Key First-Principles Methods for Thermochemical Data of Perfluorinated Compounds
| Method | Description | Expected Accuracy | Application |
|---|---|---|---|
| ANL0 | A composite method involving UCCSD(T)/cc-pVTZ for geometry and frequencies, with corrections. | 2σ = 2 kJ/mol | Smaller perfluorinated molecules. |
| UCCSD(T)-F12b | An explicitly correlated coupled-cluster method. | High | Larger perfluorinated molecules. |
To handle the computational expense of high-level first-principles methods for larger perfluorinated compounds, hierarchical computational approaches have been developed and applied. acs.org One of the most prominent of these is the Connectivity-Based Hierarchy (CBH). acs.org The CBH approach systematically breaks down a large molecule into a set of smaller, more computationally manageable fragments through a series of balanced chemical reactions, known as isodesmic reactions. acs.org
This hierarchical approach allows for the combination of different levels of electronic structure theory to be used in a tiered manner. For instance, the highly accurate but computationally expensive ANL0 method can be used for the smallest "building block" species. acs.org The enthalpies of formation for intermediate-sized fragments can then be determined using methods like UCCSD(T)-F12b, with the ANL0 results as a reference. acs.org Finally, for the largest molecules, more computationally efficient methods, such as those based on density functional theory (DFT) or coupled-cluster with local correlations (DLPNO-CCSD(T)), can be used, with the results from the previous tiers providing a robust foundation. acs.org
A convergence analysis and global uncertainty quantification of this hierarchical approach have confirmed that the enthalpies of formation for large PFAS at 0 K can be determined with an accuracy of within ±5 kJ/mol. acs.org This level of accuracy is essential for the reliable modeling of the environmental behavior of these compounds. The development of automated tools, such as AutoCBH, has further streamlined the process of applying the CBH methodology to a wide range of perfluorinated compounds. acs.org
Table 2: Tiers in the Connectivity-Based Hierarchy (CBH) Approach for Perfluorinated Compounds
| Tier | Computational Method | Target Molecules |
|---|---|---|
| Smallest Fragments | ANL0 | "Building block" species. |
| Intermediate Fragments | UCCSD(T)-F12b | Mid-sized perfluorinated molecules. |
| Large Molecules | DLPNO-CCSD(T) | Large PFAS like PFOA and its derivatives. |
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations and other computational chemistry techniques, such as quantum chemical analysis and kinetic modeling, provide valuable insights into the degradation mechanisms of perfluorinated compounds, including the role of intermediates like this compound. researcher.lifenih.gov
Studies on the thermal and electrochemical degradation of perfluorooctanoic acid (PFOA) have identified this compound as a key intermediate product. researcher.lifenih.gov In the electrochemical degradation of PFOA, the process is initiated by the formation of a perfluoroheptyl radical (C₇F₁₅•) following decarboxylation. nih.gov This radical can then react with hydroxyl radicals (•OH) in an aqueous environment. nih.gov This addition reaction is a barrierless process, leading to the formation of an unstable adduct. nih.gov this compound is subsequently formed through a hydrogen fluoride (HF) desorption process from this adduct via a four-membered ring transition state. nih.gov
Once formed, this compound can undergo further reactions. It can be hydrolyzed to form perfluoroheptanoic acid (PFHpA) and HF. nih.gov Alternatively, it can continue to react with hydroxyl radicals, leading to further degradation. nih.gov
In the context of thermal decomposition, this compound has been detected as a product of the oxidative decomposition of PFOA in the temperature range of 400 to 1000 °C. researcher.lifeacs.org At temperatures above 800 °C, this compound is no longer detected, indicating its decomposition at higher temperatures. researcher.lifeacs.org Quantum chemical analysis and kinetic modeling have been employed to elucidate the complex reaction pathways involved in the formation and subsequent decomposition of this compound under these conditions. researcher.life These computational investigations are essential for understanding the formation of products of incomplete combustion and for optimizing thermal treatment technologies for PFAS-contaminated waste. acs.org
Advanced Analytical Characterization in Perfluoroheptanoyl Fluoride Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes
Spectroscopic methods provide foundational insights into the molecular architecture and bonding of perfluoroheptanoyl fluoride (B91410).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a cornerstone technique for the analysis of organofluorine compounds due to the unique properties of the ¹⁹F nucleus. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments. wikipedia.orgnih.gov This technique offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the chemical environment of each fluorine atom within a molecule. wikipedia.orgnih.gov
In the context of perfluoroheptanoyl fluoride and similar per- and polyfluoroalkyl substances (PFAS), ¹⁹F NMR is instrumental for structural confirmation and purity assessment. nih.gov The chemical shift of each fluorine atom is influenced by its position along the perfluoroalkyl chain, allowing for the differentiation of isomers and the identification of functional groups. For instance, the fluorine atoms on the α-carbon (adjacent to the carbonyl group) will have a distinct chemical shift compared to those on the terminal CF₃ group or the internal CF₂ groups. This high specificity makes ¹⁹F NMR a powerful tool for both qualitative and quantitative analysis without the need for extensive sample preparation. nih.govscholaris.ca
Table 1: Illustrative ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Carboxylic Acids (PFCAs)
| Fluorine Environment | Typical Chemical Shift Range (ppm) |
| -CF₃ (terminal) | -80 to -85 |
| -CF₂- (internal chain) | -120 to -126 |
| -CF₂- (adjacent to carboxyl) | -115 to -120 |
Note: Data is illustrative and specific shifts can vary based on solvent and reference standard.
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by strong absorption bands corresponding to the carbon-fluorine (C-F) and carbonyl (C=O) bonds.
The C-F stretching vibrations in perfluorinated compounds typically appear in the region of 1100 to 1300 cm⁻¹. researchgate.net These bands are often intense and can be complex due to the coupling of vibrations of adjacent CF₂ groups. The carbonyl (C=O) stretching vibration of the acid fluoride group (-COF) is expected to appear at a higher frequency than that of a corresponding carboxylic acid, typically in the range of 1850 to 1900 cm⁻¹. This shift to a higher wavenumber is due to the strong electron-withdrawing effect of the fluorine atom attached to the carbonyl carbon. FT-IR is particularly useful for monitoring chemical reactions, such as the conversion of this compound to other derivatives, by observing the disappearance of the characteristic -COF band and the appearance of new functional group absorptions. nih.govnih.gov
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Acid Fluoride) | Stretch | 1850 - 1900 |
| C-F | Stretch | 1100 - 1300 |
Chromatographic and Mass Spectrometric Approaches for Detection and Quantification
Chromatographic techniques coupled with mass spectrometry are essential for the separation, detection, and quantification of this compound and its reaction products, especially at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself can be analyzed by GC-MS, it is often more practical to derivatize it to a more stable and less reactive form, such as a methyl ester, to improve chromatographic performance. epa.gov This derivatization is a common strategy for the analysis of perfluoroalkyl carboxylic acids (PFCAs) and their precursors. chromatographyonline.comresearchgate.net
In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. GC-MS is particularly useful for identifying and quantifying reaction products and byproducts in the synthesis and transformation of this compound. goldschmidt.infonih.gov
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of non-volatile and thermally labile compounds like many PFAS in complex environmental and biological matrices. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. nih.govnih.gov
In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a precursor ion, fragmenting it, and then detecting a specific product ion. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the accuracy of quantification. nih.govresearchgate.net LC-MS/MS is widely employed for the analysis of PFCAs and other PFAS in various samples, and it is a crucial tool for studying the environmental fate and transport of these compounds. chromatographyonline.com
Table 3: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile compounds |
| Sample Matrix | Cleaner samples often required | Robust for complex matrices (e.g., environmental, biological) |
| Derivatization | Often necessary for polar compounds | Generally not required |
| Sensitivity | Good, but can be limited by derivatization efficiency | Excellent, often at sub-ng/L levels |
| Primary Application | Analysis of volatile reaction products and precursors | Trace analysis in complex mixtures |
Specialized Techniques for Fluorine Analysis and Mass Balance
Beyond the standard spectroscopic and chromatographic methods, specialized techniques are employed to determine the total fluorine content and ensure mass balance in studies involving fluorinated compounds. One such method is Combustion Ion Chromatography (CIC). In this destructive technique, the sample is combusted at a high temperature, which converts all fluorine-containing compounds into hydrogen fluoride (HF). The HF is then captured in an aqueous solution and analyzed by ion chromatography to determine the total fluoride concentration. This method is valuable for determining the total organic fluorine content in a sample and can be used to account for all fluorinated species, including those not identified by targeted analyses. bizngo.org
Another approach involves Particle-Induced Gamma-ray Emission (PIGE) spectroscopy, a non-destructive technique that can measure the total fluorine content on the surface of a material. bizngo.org These specialized techniques are crucial for comprehensive fluorine mass balance studies, ensuring that all fluorinated inputs and outputs in a system are accounted for.
Fluoride-Ion Selective Electrode (F-ISE) for Measuring Inorganic Fluoride Release
The degradation of this compound and other PFAS can be monitored by measuring the release of inorganic fluoride (F⁻) into a solution, a process known as defluorination. The Fluoride-Ion Selective Electrode (F-ISE) is a potentiometric sensor widely used for this purpose due to its reliability and ease of use. nih.govacs.org An F-ISE operates by measuring the potential difference between the fluoride-selective membrane (typically a lanthanum fluoride crystal) and a reference electrode. metrohm.com This potential is proportional to the activity of fluoride ions in the sample, allowing for their quantification. mdpi.com
Research has demonstrated that the F-ISE method is robust and shows strong resistance to interferences from fungal nutrients, metabolites, and the parent PFAS compounds themselves, making it a highly appropriate method for studying defluorination in complex biological and chemical systems. nih.gov The accuracy of F-ISE measurements is often validated by complementary techniques like ion chromatography. acs.orgacs.org
Studies on the degradation of various PFAS, such as Perfluorooctanoic Acid (PFOA), utilize F-ISE to determine the extent of defluorination under different experimental conditions. For instance, the degradation of PFOA in UV–Fenton systems showed a defluorination efficiency of 53.2% after 5 hours. researchgate.net In another study using activated persulfate, a PFOA degradation of 89.9% was achieved, which corresponded to a defluorination ratio of 23.9%, indicating that not all of the parent compound was fully mineralized to inorganic fluoride. researchgate.net While the F-ISE is a valuable tool, its limitations must be understood; for example, certain oxidizing reagents or quenching agents used in degradation experiments can interfere with the electrode's performance. researchgate.net
Table 1: Illustrative Research Findings on PFAS Defluorination Measured by F-ISE This table presents findings from studies on PFOA, a structurally similar and extensively studied compound, to illustrate the application of F-ISE in degradation research.
| Compound Studied | Degradation Method | Reaction Time (hours) | Degradation Efficiency (%) | Defluorination Ratio (%) |
| PFOA | UV–Fenton System | 5 | >95% | 53.2% |
| PFOA | Activated Persulfate | 100 | 89.9% | 23.9% |
| PFOA | Hydrated Electrons | 48 | ~97% | ~55% |
Data sourced from multiple studies to illustrate the application of the F-ISE technique in PFAS research. acs.orgresearchgate.net
Role as a Key Intermediate in Precision Organic Synthesis
As a member of the acyl fluoride family, this compound serves as a valuable and reactive intermediate in organic synthesis. Acyl fluorides, in general, are recognized for their utility in a range of chemical transformations, including challenging esterification and amidation reactions, and as partners in transition-metal-catalyzed processes researchgate.netnih.gov. They offer a balance of reactivity and stability that distinguishes them from other acyl halides researchgate.net.
Facilitation of Complex Molecular Architectures and Derivatizations
This compound acts as a building block for constructing intricate molecular structures. Its reactivity allows for its incorporation into larger molecules, enabling the synthesis of complex derivatives that are of interest in pharmaceutical and agrochemical research. The general class of acyl fluorides is employed in peptide synthesis and other demanding amidation and esterification reactions, highlighting their capability as versatile reagents for creating complex organic compounds researchgate.net.
Introduction of Perfluorinated Moieties into Organic Frameworks
A primary application of this compound is the introduction of the perfluoroheptanoyl group, a seven-carbon perfluorinated moiety, into various organic molecules. The incorporation of fluorine-containing segments can significantly alter the physical and chemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity mdpi.com. This strategy is a key aspect of organofluorine chemistry, a field that has produced numerous important materials and pharmaceuticals cas.cnnih.gov. The strong carbon-fluorine bond contributes to the chemical and thermal stability of the resulting fluorinated compounds greenpeace.to. Perfluoroalkanoyl fluorides, as a class, are recognized as per- and polyfluoroalkyl substances (PFAS) that can be used as intermediates in these synthetic pathways nih.gov.
Contributions to Polymer Science and Fluoropolymer Development
Fluoropolymers are a critical class of materials known for their exceptional chemical inertness, thermal stability, and low surface energy taylorfrancis.comresearchgate.net. These properties stem from the high strength of the carbon-fluorine bond greenpeace.to. The synthesis of these high-performance materials often involves the polymerization of fluorine-containing monomers.
Synthesis of Fluorine-Containing Polymers with Tunable Properties
This compound can serve as a precursor or building block in the synthesis of specialized fluoropolymers. While broad classes of fluoropolymers like PTFE and PVDF dominate the industry, there is ongoing research into creating new polymers with precisely controlled properties for high-tech applications taylorfrancis.compageplace.de. By incorporating specific perfluorinated side chains derived from intermediates like this compound, it is possible to tune the properties of the resulting polymer, such as its solubility, surface energy, and thermal characteristics. The use of fluorinated intermediates is essential for developing the next generation of fluorinated materials for sectors including electronics, aerospace, and energy pageplace.defluoropolymerpartnership.com.
Exploration of Novel Monomers and Polymerization Mechanisms
Development of Novel Catalysts and Ligands Utilizing Perfluorinated Structures
The unique electronic properties imparted by fluorine atoms make perfluorinated structures attractive components in the design of advanced catalysts and ligands. The strong electron-withdrawing nature of perfluoroalkyl chains can influence the electronic environment of a metal center in a catalyst, thereby modifying its reactivity and selectivity.
Research in organometallic chemistry has demonstrated that attaching perfluorinated "ponytails" to ligands can enhance the catalyst's stability and facilitate its separation from the reaction products, particularly in biphasic catalysis. While specific examples detailing the use of this compound for this purpose are specialized, the general principle of using perfluorinated ligands to create highly effective and recyclable catalysts is well-established in the field researchgate.netox.ac.uk. The development of such catalytic systems is a key area of research aimed at making chemical processes more efficient and sustainable.
Environmental Degradation and Transformation Research of Perfluoroheptanoyl Fluoride
Role in the Environmental Fate of Per- and Polyfluoroalkyl Substances (PFAS)
Perfluoroheptanoyl fluoride (B91410) serves as a critical link in the degradation pathways of more complex PFAS, often appearing as a transient species during their breakdown. Its formation and subsequent reactions are central to the environmental fate of many widely used fluorinated compounds.
Thermal treatment methods, such as incineration, are employed for the disposal of PFAS-laden waste. However, the extreme stability of the carbon-fluorine bond makes complete destruction challenging. epa.gov Incomplete combustion or destruction can lead to the formation of various smaller PFAS molecules, known as Products of Incomplete Destruction (PIDs). epa.govnih.gov
Research has specifically identified perfluoroheptanoyl fluoride as a PID during the thermal oxidative decomposition of Perfluorooctanoic acid (PFOA). nih.gov In studies conducted in the presence of air, PFOA was found to decompose into this compound and perfluorohept-1-ene at temperatures ranging from 400 to 800 °C. nih.gov The formation of such stable byproducts highlights the complexity of achieving complete mineralization of PFAS and underscores the importance of carefully controlled conditions in thermal remediation processes. nih.govnih.gov
| Precursor Compound | Treatment Process | Temperature Range for PID Formation | Identified Products of Incomplete Destruction (PIDs) |
|---|---|---|---|
| Perfluorooctanoic acid (PFOA) | Thermal Oxidative Decomposition | 400 - 800 °C | This compound (C₇F₁₄O), Perfluorohept-1-ene (C₇F₁₄) |
This compound is a key intermediate in the stepwise degradation of larger perfluorinated carboxylic acids (PFCAs). Theoretical studies on the thermal decomposition of PFCAs show that the degradation process involves the elimination of hydrogen fluoride (HF) from the carboxylic acid head group. rsc.org This leads to a short-lived intermediate that subsequently breaks down, shortening the perfluorinated chain by one carbon and forming a perfluorinated acyl fluoride. rsc.org
For instance, in the thermal degradation of PFOA (an eight-carbon PFCA), this mechanism results in the formation of the seven-carbon this compound. rsc.org This acyl fluoride is then available for further reactions, primarily hydrolysis, which continues the degradation cascade. This pathway is a critical component in the transformation of long-chain PFCAs into shorter, more mobile compounds. rsc.org While research has also documented similar pathways in oxidative degradation systems for PFOA leading to the formation of shorter-chain acyl fluorides like perfluorohexanoyl fluoride, the principle confirms the role of acyl fluorides as central intermediates. mdpi.com
Abiotic Degradation Mechanisms and Pathways
The abiotic degradation of this compound is primarily driven by high-energy processes capable of cleaving its stable chemical bonds. Understanding these mechanisms is essential for optimizing remediation technologies designed to break down PFAS.
This compound, while a product of incomplete PFOA destruction at moderate temperatures, is itself subject to decomposition under more intense thermal conditions. nih.gov Experimental data shows that during the thermal treatment of PFOA, this compound is no longer detected at temperatures above 800 °C, indicating its own decomposition at this threshold. nih.gov
The primary mechanism for the breakdown of this compound in the presence of water vapor is hydrolysis. rsc.org This reaction converts the acyl fluoride into a perfluorinated carboxylic acid with the same number of carbons. This step is part of a proposed cyclical degradation pathway where a long-chain PFCA is thermally broken down to an acyl fluoride, which then hydrolyzes to the next shorter-chain PFCA, allowing the process to repeat until the molecule is fully mineralized. rsc.org
| Compound | Formation Temperature Range (from PFOA) nih.gov | Decomposition Temperature nih.gov | Primary Decomposition Mechanism rsc.org |
|---|---|---|---|
| This compound | 400 - 800 °C | > 800 °C | Hydrolysis (in presence of water vapor) |
Formation of Perfluoroheptanoic Acid (PFHA) as a Key Daughter Product
The most significant transformation product of this compound is Perfluoroheptanoic Acid (PFHA), a seven-carbon PFCA. The formation of PFHA from this compound is a direct result of hydrolysis. rsc.org
This conversion is a well-established step in the degradation pathways of larger PFCAs. rsc.orgmdpi.com Quantum chemistry studies have detailed how perfluorinated acyl fluorides readily hydrolyze to form the corresponding PFCAs. rsc.org This makes the transformation of this compound into PFHA a critical link in the environmental breakdown of PFOA and other larger precursors. The formation of PFHA is significant because, while it is a shorter chain, it is itself a persistent and mobile PFAS compound. The appearance of PFHA as an initial byproduct has also been noted in the photochemical degradation of PFOA, further establishing its role as a key daughter product. encyclopedia.pubmdpi.com
Understanding Its Significance in the Environmental Chemistry of Shorter-Chain Perfluorocarboxylic Acids
The fundamental mechanism for the formation of PFCAs from perfluoroacyl fluorides is through hydrolysis. When this compound comes into contact with water, the acyl fluoride group reacts to form a carboxylic acid, yielding perfluoroheptanoic acid (PFHpA). However, research indicates that this hydrolysis process is not always a straightforward conversion. Under certain environmental conditions, the reaction can be accompanied by the cleavage of carbon-carbon bonds within the perfluoroalkyl chain. This bond scission results in the formation of lower homologous acids, which are PFCAs with shorter carbon chains than the parent compound. nih.gov
The yield of these shorter-chain PFCAs is influenced by the length of the perfluoroalkyl chain of the original perfluoroacyl fluoride, with the acid yield generally decreasing as the chain length increases. nih.gov This suggests that while this compound is a direct precursor to the C7 PFCA, its degradation can also contribute to the environmental pool of C4 to C6 PFCAs, such as perfluorobutanoic acid (PFBA), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA).
Detailed laboratory studies quantifying the specific yields of these shorter-chain PFCAs from the hydrolysis of this compound under various environmental conditions (e.g., pH, temperature, presence of other substances) are essential for accurately modeling its environmental fate and impact. The following table summarizes the potential shorter-chain PFCA degradation products of this compound.
Potential Shorter-Chain Perfluorocarboxylic Acid Degradation Products of this compound
| Precursor Compound | Chemical Formula | Potential Shorter-Chain Degradation Products | Chemical Formula of Degradation Products |
|---|---|---|---|
| This compound | C7HF13O | Perfluorohexanoic acid (PFHxA) | C6HF11O2 |
| Perfluoropentanoic acid (PFPeA) | C5HF9O2 |
The environmental significance of this transformation lies in the distinct properties of shorter-chain PFCAs compared to their longer-chain counterparts. Shorter-chain PFCAs are generally more water-soluble and mobile in the environment, which can lead to widespread contamination of water resources. industrialchemicals.gov.au While they may be less bioaccumulative than long-chain PFCAs, their high persistence and mobility raise concerns about their potential long-term effects on ecosystems and human health. industrialchemicals.gov.au
Further research into the abiotic and biotic degradation pathways of this compound is necessary to fully elucidate its role as a source of shorter-chain PFCAs. Understanding the rates of transformation and the factors that influence the distribution of degradation products will improve environmental models and risk assessments for this class of compounds. The table below outlines key research areas and their importance in understanding the environmental chemistry of this compound degradation.
Key Research Areas for the Environmental Transformation of this compound
| Research Area | Description | Significance |
|---|---|---|
| Hydrolysis Kinetics | Studying the rate of hydrolysis of this compound under various environmental conditions (pH, temperature, water chemistry). | To predict the persistence of the parent compound and the rate of formation of PFHpA and shorter-chain PFCAs in aquatic environments. |
| Degradation Product Identification and Quantification | Identifying and quantifying the specific shorter-chain PFCAs (e.g., PFHxA, PFPeA, PFBA) formed during hydrolysis and other degradation processes. | To determine the contribution of this compound to the environmental load of specific shorter-chain PFCAs. |
| Influence of Environmental Factors | Investigating how factors such as sunlight (photolysis), microbial activity (biodegradation), and the presence of other chemicals affect the degradation pathways and product distribution. | To develop more accurate models of the environmental fate of this compound in complex, real-world scenarios. |
| Atmospheric Transformation | Assessing the potential for atmospheric transport and transformation of this compound, which could lead to long-range environmental contamination. | To understand the global distribution and deposition of this compound and its degradation products. |
Future Research Directions and Emerging Methodologies for Perfluoroheptanoyl Fluoride
Integration of Advanced Experimental and Computational Approaches for Comprehensive Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving perfluoroheptanoyl fluoride (B91410) is crucial for controlling its synthesis and degradation. Future research will increasingly rely on the synergy between advanced experimental techniques and computational modeling to provide a holistic view of its chemical behavior.
Recent studies on related perfluoroalkyl substances (PFAS) have demonstrated the power of combining experimental and theoretical approaches. chemrxiv.org For instance, ab initio molecular dynamics (AIMD) simulations have been used to shed light on the degradation dynamics of PFOA and PFOS in aqueous environments, revealing that C–F bond cleavage can occur within picoseconds. chemrxiv.org Similar computational strategies can be applied to perfluoroheptanoyl fluoride to predict its reactivity and degradation pathways.
Density functional theory (DFT) calculations are another powerful tool for investigating the electronic structure and reaction energetics of fluorinated compounds. chemrxiv.org By modeling reaction intermediates and transition states, DFT can help elucidate complex reaction mechanisms that are difficult to observe experimentally. umn.edu The integration of these computational methods with experimental techniques such as mass-selected resonance-enhanced two-photon ionization and ionization-loss stimulated Raman spectroscopies can provide detailed insights into the conformational flexibility and noncovalent interactions of fluorinated molecules. nih.gov This combined approach will be instrumental in developing a comprehensive mechanistic understanding of this compound's behavior in various chemical environments.
Future research will likely focus on extending the length and time scales of simulations to more accurately mimic real-world experimental conditions, which often involve complex, heterogeneous systems with intricate interfaces and solvent interactions. chemrxiv.org
Application of Green Chemistry Principles in the Synthesis and Utilization of this compound
The synthesis and application of this compound are undergoing a paradigm shift towards more environmentally benign methodologies, guided by the principles of green chemistry. sphinxsai.comresearchgate.net These principles advocate for waste prevention, atom economy, the use of less hazardous chemicals, and designing for energy efficiency. acs.orgfirp-ula.org
A key focus is the development of synthetic routes that minimize or eliminate the use of hazardous reagents and solvents. researchgate.net Traditional methods for producing perfluorinated compounds, such as electrochemical fluorination (the Simons process), can result in low yields and the generation of significant byproducts. dovepress.com Modern synthetic strategies are exploring more efficient and selective reactions, including those that utilize photochemical and electrochemical approaches. researchgate.netnih.gov
Recent advancements in the synthesis of sulfonyl fluorides, for example, have demonstrated a green process that converts thiols and disulfides into sulfonyl fluorides with high efficiency and minimal environmental impact, producing only non-toxic salts as byproducts. eurekalert.org Similar innovative approaches are needed for the synthesis of this compound. The use of renewable feedstocks is another cornerstone of green chemistry that is being explored. sphinxsai.com
Furthermore, the development of PFAS-free synthesis methods for other fluorinated compounds provides a blueprint for future research on this compound. sciencedaily.comchemistryworld.com These methods aim to provide environmentally friendly routes to important fluorinated molecules. sciencedaily.com The principles of green chemistry also extend to the utilization of this compound, encouraging its application in processes that are more sustainable and have a reduced environmental footprint.
| Green Chemistry Principle | Application in this compound Synthesis & Utilization |
| Prevention | Designing synthetic pathways that minimize waste generation. acs.org |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and intermediates. acs.org |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances like solvents. acs.org |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure where possible. acs.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. sphinxsai.com |
Development of Novel Remediation Strategies Based on Understanding its Degradation Pathways
The persistence of perfluoroalkyl compounds in the environment necessitates the development of effective remediation technologies. A fundamental understanding of the degradation pathways of this compound is essential for designing these strategies. Research into the degradation of related perfluorocarboxylic acids (PFCAs) like PFOA provides valuable insights.
Degradation methods for PFCAs can be broadly categorized into non-chemical and chemical processes. encyclopedia.pubmdpi.com Non-chemical methods often involve high-energy inputs like UV radiation, ultrasound, or heat to break the strong C-F bonds. encyclopedia.pubmdpi.com Chemical degradation, on the other hand, often employs catalysts and an energy source to generate reactive species that can break down the perfluorinated chain. encyclopedia.pubmdpi.com
Studies on PFOA have shown that its degradation can proceed through a stepwise removal of CF2 units, leading to the formation of shorter-chain PFCAs as intermediates. mdpi.commdpi.com For instance, the photochemical degradation of PFOA can yield perfluoroheptanoic acid (PFHpA) as an initial byproduct. mdpi.com It is plausible that this compound would undergo similar degradation patterns, ultimately mineralizing to fluoride ions and carbon dioxide under optimal conditions.
Future remediation strategies will likely focus on advanced reduction processes (ARPs), which have shown promise in degrading various PFAS compounds. chemrxiv.org These processes generate highly reductive species, such as hydrated electrons, that can effectively break the C-F bonds. chemrxiv.org Understanding the specific degradation byproducts of this compound is crucial, as some intermediates may also be of environmental concern. mdpi.com
| Degradation Method | Mechanism | Potential Application for this compound |
| Photochemical Degradation | UV irradiation, often with catalysts, generates free radicals to break C-F bonds. mdpi.com | Water treatment technologies. |
| Electrochemical Degradation | An electrical current is used to generate reactive species for degradation. mdpi.com | In situ and ex situ remediation of contaminated sites. |
| Sonochemical Degradation | High-frequency ultrasound creates cavitation bubbles that collapse and generate localized high temperatures and pressures, leading to bond cleavage. encyclopedia.pub | Treatment of concentrated waste streams. |
| Advanced Reduction Processes (ARPs) | Generation of highly reductive species like hydrated electrons to break C-F bonds. chemrxiv.org | Promising for complete mineralization of this compound. |
Exploration of Undiscovered Synthetic and Catalytic Applications
While much of the focus on this compound is related to its presence as a precursor to environmentally persistent compounds, its unique chemical properties also make it a valuable reagent for novel synthetic and catalytic applications. The strong electron-withdrawing nature of the perfluoroheptyl group can significantly influence the reactivity of the acyl fluoride moiety.
The high reactivity of perfluoroacyl esters, driven by the electron-withdrawing effect of fluorine atoms, has been utilized in aminolysis reactions. mdpi.com Similarly, this compound can serve as a powerful acylating agent for the introduction of the perfluoroheptanoyl group into various organic molecules. This can be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the presence of a perfluorinated chain can enhance properties such as lipophilicity, metabolic stability, and thermal resistance. researchgate.netresearchgate.net
Furthermore, the development of new catalytic processes involving perfluoroacyl compounds is an active area of research. For instance, novel catalytic pathways for the synthesis of perfluoroacyl peroxides have been developed. umn.edu There is potential to explore the use of this compound in transition-metal-catalyzed reactions to construct complex fluorinated molecules. mdpi.com The unique electronic properties imparted by the perfluoroheptyl group could lead to novel catalytic cycles and reactivity patterns that are not observed with non-fluorinated analogues.
Future research in this area could focus on:
The development of new catalytic methods for the selective functionalization of this compound.
The use of this compound as a building block for the synthesis of novel fluorinated polymers and materials with tailored properties.
The exploration of its applications in organocatalysis, where the perfluoroheptyl group could act as a phase tag for catalyst recovery.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying perfluoroheptanoyl fluoride in environmental matrices, and how can cross-contamination risks be mitigated?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification, as these techniques are validated for perfluorinated compounds . To minimize cross-contamination, employ pre-cleaned sampling equipment, field blanks, and avoid fluoropolymer-based labware. Multi-laboratory validation, as outlined in ATSDR/NTP/EPA protocols, ensures reproducibility .
Q. How can researchers design synthesis protocols for this compound to achieve high purity (>98%) and scalable yields?
- Methodological Answer : Optimize fluorination reactions using perfluoroheptanoic acid (PFHPA) as a precursor, with sulfur tetrafluoride (SF₄) or carbonyl fluoride (COF₂) as fluorinating agents under anhydrous conditions. Purity is enhanced via fractional distillation and nuclear magnetic resonance (NMR) validation, as described for analogous perfluorinated acyl fluorides .
Q. What are the key physicochemical properties (e.g., vapor pressure, solubility) of this compound, and how do they influence environmental partitioning?
- Methodological Answer : Determine vapor pressure using static headspace analysis and aqueous solubility via shake-flask methods. Computational tools like EPI Suite can predict partitioning coefficients (log Kow, log Koa), critical for modeling environmental fate. Compare results with OECD PFAS guidelines to identify discrepancies .
Advanced Research Questions
Q. How do mechanistic differences in this compound’s toxicity pathways (e.g., PPARα activation vs. membrane disruption) inform the selection of in vitro vs. in vivo models?
- Methodological Answer : Use transcriptomic profiling (RNA-seq) in human hepatocyte cell lines to assess PPARα activation, complemented by zebrafish embryo assays (FET test) for developmental toxicity. Resolve contradictions in literature by applying the Fluoride Science Quality Assessment Worksheet to evaluate study rigor and reproducibility .
Q. What computational models (e.g., QSAR, molecular dynamics) best predict the bioaccumulation potential of this compound compared to shorter-chain PFAS?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like chain length, fluorine content, and binding affinity to serum proteins. Validate against experimental bioaccumulation data from aquatic organisms, leveraging frameworks from Buck et al. (2011) on PFAS classification .
Q. How can researchers reconcile conflicting data on this compound’s degradation pathways (e.g., hydrolysis vs. photolysis) under varying environmental conditions?
- Methodological Answer : Conduct controlled kinetic studies across pH levels (3–10) and UV exposure scenarios. Use high-resolution mass spectrometry (HRMS) to identify transformation products, and apply the PICOT framework to isolate variables (e.g., temperature, matrix effects) .
Data Contradiction and Synthesis
Q. What systematic review strategies are effective in resolving discrepancies between epidemiological and toxicological studies on this compound’s health impacts?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Use meta-analysis tools to harmonize endpoints (e.g., liver enzyme levels, tumor incidence) and assess bias via the Risk Of Bias In Non-randomized Studies (ROBINS-I) tool .
Tables for Contextual Reference
| Related Perfluorinated Compounds | CAS Number | Primary Use/Study Focus |
|---|---|---|
| Perfluoroheptanoic acid (PFHPA) | [375-85-9] | Precursor in synthesis |
| Perfluorododecanoic acid (PFDOA) | [307-55-1] | Comparative toxicity studies |
| Perfluorohexanesulfonamide | [41997-13-1] | Environmental persistence analysis |
| Source: Adapted from Pharos Project |
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
